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Compound of Interest

Compound Name: ST638

Cat. No.: B035220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological

properties of ST638, a potent protein tyrosine kinase inhibitor. The information is intended to

support researchers, scientists, and drug development professionals in their understanding and

utilization of this compound.

Core Physical and Chemical Properties
ST638, systematically named (E)-2-cyano-3-[3-ethoxy-4-hydroxy-5-

(phenylsulfanylmethyl)phenyl]prop-2-enamide, is a benzenoid aromatic compound. It presents

as a yellow solid and is notable for its inhibitory activity against protein tyrosine kinases.[1][2]

Quantitative Physicochemical Data
The following table summarizes the key quantitative physical and chemical properties of

ST638.
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Property Value Source

Molecular Formula C₁₉H₁₈N₂O₃S PubChem CID: 5941457[3]

Molecular Weight 354.42 g/mol
BenchChem[1], Sigma-

Aldrich[2]

Appearance Yellow solid
BenchChem[1], Sigma-

Aldrich[2]

Melting Point 134-135.5 °C Sigma-Aldrich[2]

Solubility Soluble in DMSO at 19 mg/mL
BenchChem[1], Sigma-

Aldrich[2]

IUPAC Name

(E)-2-cyano-3-[3-ethoxy-4-

hydroxy-5-

(phenylsulfanylmethyl)phenyl]p

rop-2-enamide

PubChem CID: 5941457[3]

SMILES

CCOC1=CC(=CC(=C1O)CSC

2=CC=CC=C2)/C=C(\C#N)/C(

=O)N

PubChem CID: 5941457[3]

InChI

InChI=1S/C19H18N2O3S/c1-

2-24-17-10-13(8-14(11-

20)19(21)23)9-

15(18(17)22)12-25-16-6-4-3-5-

7-16/h3-10,22H,2,12H2,1H3,

(H2,21,23)/b14-8+

PubChem CID: 5941457[3]

InChIKey
YKLMGKWXBLSKPK-

RIYZIHGNSA-N
PubChem CID: 5941457[3]

CAS Number 107761-24-0 PubChem CID: 5941457[3]

Storage Temperature -20°C
BenchChem[1], Sigma-

Aldrich[2]

Mechanism of Action and Biological Activity
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ST638 is a potent protein tyrosine kinase inhibitor with a primary target of the Colony-

Stimulating Factor 1 Receptor (CSF-1R), exhibiting an IC₅₀ of 370 nM.[1] By inhibiting CSF-1R,

ST638 effectively blocks downstream signaling pathways that are critical for the proliferation,

survival, and differentiation of macrophages and other myeloid cells. These pathways include

the PI3K-AKT, ERK1/2, and JAK/STAT signaling cascades.[1] Additionally, ST638 has been

demonstrated to inhibit the production of prostaglandin E2 (PGE2).[1]

Signaling Pathway of ST638
The following diagram illustrates the mechanism of action of ST638, highlighting its inhibitory

effect on the CSF-1R and subsequent downstream signaling pathways.
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Caption: ST638 inhibits CSF-1R, blocking downstream PI3K/AKT, ERK1/2, and JAK/STAT

pathways.

Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of ST638's activity.

The following sections provide representative methodologies for key assays.

Synthesis of ST638
A specific, detailed synthesis protocol for ST638 is not readily available in the public domain.

However, based on its structure as a 2-cyano-3-phenylpropenamide derivative, a general

synthetic approach can be employed. This typically involves the Knoevenagel condensation of

a substituted benzaldehyde with a cyanoacetamide.

Representative Protocol for the Synthesis of a 2-Cyano-3-phenylpropenamide Derivative:

Reaction Setup: To a solution of the appropriate substituted benzaldehyde (1.0 equivalent)

and 2-cyanoacetamide (1.0 equivalent) in ethanol, add a catalytic amount of a base such as

piperidine or morpholine.

Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored

by Thin Layer Chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting

precipitate is collected by filtration. The crude product is then purified by recrystallization

from a suitable solvent, such as ethanol, to yield the desired 2-cyano-3-phenylpropenamide

derivative.

CSF-1R Kinase Assay
To determine the inhibitory activity of ST638 against its primary target, a CSF-1R kinase assay

can be performed.

Representative Protocol for a CSF-1R Kinase Assay:

Master Mix Preparation: Prepare a master mix containing 5x kinase assay buffer, 500 µM

ATP, and 10 mg/ml of a suitable substrate (e.g., Poly-Glu,Tyr 4:1).
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Inhibitor Preparation: Prepare serial dilutions of ST638 at concentrations 10-fold higher than

the desired final concentrations in 1x kinase assay buffer.

Reaction Initiation: In a 96-well plate, add the diluted ST638 or vehicle control. Add the

master mix to all wells. Initiate the kinase reaction by adding diluted recombinant CSF-1R

enzyme to the appropriate wells.

Incubation: Incubate the plate at 30°C for 45 minutes.

Detection: Stop the reaction and measure the kinase activity using a suitable detection

method, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP

produced.

Data Analysis: Calculate the percentage of inhibition for each ST638 concentration and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Downstream Signaling Pathway Analysis (Western Blot)
The effect of ST638 on the phosphorylation status of key proteins in the PI3K-AKT, ERK1/2,

and JAK/STAT pathways can be assessed by Western blotting.

Representative Protocol for Western Blot Analysis:

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat with

various concentrations of ST638 for a specified time.

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the cell lysates using a protein

assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for

the phosphorylated and total forms of AKT, ERK1/2, and STAT proteins.
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Detection: After washing, incubate the membrane with a suitable HRP-conjugated secondary

antibody and detect the protein bands using an enhanced chemiluminescence (ECL)

substrate.

Analysis: Quantify the band intensities to determine the effect of ST638 on the

phosphorylation levels of the target proteins.

Prostaglandin E2 (PGE2) Immunoassay
The inhibition of PGE2 production by ST638 can be quantified using a competitive enzyme

immunoassay.

Representative Protocol for PGE2 Immunoassay:

Sample Collection: Collect cell culture supernatants from cells treated with ST638 or vehicle

control.

Assay Procedure: Add standards and samples to a microplate pre-coated with an anti-PGE2

antibody.

Competitive Binding: Add a fixed amount of HRP-labeled PGE2 to each well to compete with

the PGE2 in the samples for binding to the antibody.

Incubation and Washing: Incubate the plate and then wash to remove unbound reagents.

Substrate Addition: Add a substrate solution to the wells, which will be converted by the

bound HRP to produce a colored product.

Measurement: Stop the reaction and measure the absorbance at the appropriate

wavelength. The intensity of the color is inversely proportional to the concentration of PGE2

in the sample.

Calculation: Calculate the PGE2 concentration in the samples based on the standard curve.

Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of studies involving

ST638.
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Generalized Workflow for In Vitro Characterization of
ST638
The following diagram outlines a general workflow for the in vitro characterization of a kinase

inhibitor like ST638.

Generalized In Vitro Characterization Workflow for ST638
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Click to download full resolution via product page

Caption: A stepwise workflow for characterizing the in vitro activity of ST638.

This guide provides a comprehensive overview of ST638, from its fundamental properties to its

biological mechanism and methods for its study. This information should serve as a valuable

resource for the scientific community engaged in research and development in the fields of

oncology, immunology, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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